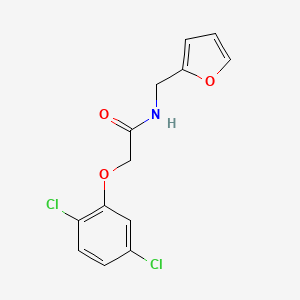

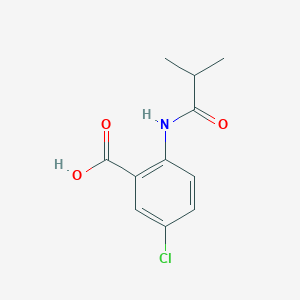

![molecular formula C23H22N6O B5579685 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide often involves multiple steps, starting from basic heterocyclic structures. For instance, the synthesis of related pyridazino and pyrazolo derivatives can begin with the formation of carboxylic acid derivatives, followed by reactions with amines to yield corresponding anilides. Further reactions might involve the use of ethyl chloroformate, sodium azide, and triethylamine to produce carbonyl azides, which can undergo Curtius rearrangement to afford carbamates. These intermediates can then be converted into desired products through reactions with acid chlorides or other agents (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category is complex, often featuring multiple rings and functional groups. Structural analysis, such as crystal structure determination, plays a crucial role in understanding the spatial arrangement of atoms within the molecule. For related compounds, such analysis can reveal the conformation of the pyrazole ring and its orientation relative to other structural motifs in the molecule. Techniques like X-ray diffraction are instrumental in elucidating these structural details (Liu et al., 2016).

Chemical Reactions and Properties

The chemical behavior of N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide and similar compounds is influenced by their functional groups. Reactions involving the carboxamide, pyrazole, and pyridazine moieties can lead to a variety of products, depending on the reactants and conditions employed. These reactions can include nucleophilic substitutions, condensations, and cyclizations, which can be leveraged to synthesize a wide range of derivatives with diverse biological activities (Ahmed et al., 2002).

Applications De Recherche Scientifique

Antimicrobial Activity

Several studies have been dedicated to synthesizing new derivatives with potential antimicrobial properties. For instance, a study by Bhuiyan et al. (2006) involved the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety through the reaction of heteroaromatic o-aminonitrile, resulting in compounds with pronounced antimicrobial activity (Bhuiyan et al., 2006). Similarly, El-Mariah et al. (2006) synthesized a series of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, which exhibited antimicrobial activity against various microorganisms (El-Mariah et al., 2006).

Anticancer Activity

The development of compounds with anticancer properties is another significant area of research. Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against cancer cell lines, displaying potential as anticancer agents (Rahmouni et al., 2016). Hassan et al. (2014) also reported the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the anticancer potential of such compounds (Hassan et al., 2014).

Anti-Inflammatory Activity

Research into the anti-inflammatory properties of compounds is also noteworthy. For example, the study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings, revealing moderate to good binding energies indicative of potential anti-inflammatory activities (Flefel et al., 2018).

Mécanisme D'action

While the specific mechanism of action for this compound is not known, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c1-17-13-16-29(28-17)22-12-11-21(26-27-22)24-14-15-25-23(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,26)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVADHSPLDNVLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

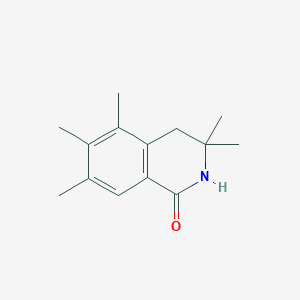

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

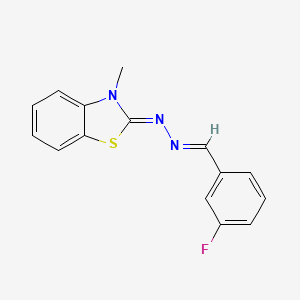

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

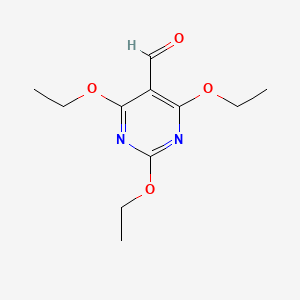

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)

![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)

![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)